molecular formula C15H20Cl2N2O B4430035 1-(3,4-dichlorophenyl)-4-pentanoylpiperazine

1-(3,4-dichlorophenyl)-4-pentanoylpiperazine

Cat. No. B4430035
M. Wt: 315.2 g/mol
InChI Key: GAGMOTANCKWYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-4-pentanoylpiperazine is a synthetic compound that has gained significant attention in scientific research. It is a piperazine derivative that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-4-pentanoylpiperazine is not fully understood. However, it has been shown to interact with various receptors in the central nervous system, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been shown to modulate the activity of certain neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the dose and route of administration. In general, it has been shown to affect various neurotransmitter systems, including the serotonin, dopamine, glutamate, and GABA systems. It has also been shown to affect behavior, including locomotor activity, anxiety-like behavior, and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dichlorophenyl)-4-pentanoylpiperazine in lab experiments is its potency and selectivity for certain receptors and neurotransmitter systems. This makes it a useful tool compound for studying the function of these systems in vitro and in vivo. However, one limitation is that its effects can be complex and dose-dependent, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 1-(3,4-dichlorophenyl)-4-pentanoylpiperazine. One direction is to further study its mechanism of action and its effects on various neurotransmitter systems. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Additionally, more research is needed to understand its effects on behavior and cognition.

Scientific Research Applications

1-(3,4-dichlorophenyl)-4-pentanoylpiperazine has shown potential in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, it has been used as a tool compound to study the function of certain receptors in the central nervous system. In neuroscience, it has been studied for its effects on neurotransmitter systems and behavior.

properties

IUPAC Name

1-[4-(3,4-dichlorophenyl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-2-3-4-15(20)19-9-7-18(8-10-19)12-5-6-13(16)14(17)11-12/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGMOTANCKWYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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